![molecular formula C12H16ClFN2O B1378731 1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride CAS No. 1803599-65-6](/img/structure/B1378731.png)
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Overview
Description
This compound is a high-quality reference standard used for pharmaceutical testing . It has a CAS number of 1803599-65-6 .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)ethan-1-one hydrochloride . The InChI code is 1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.72 . It is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its complex structure, is a candidate for the synthesis of potential therapeutic agents. Its unique molecular framework allows for the exploration of biological activity against various targets. For instance, the presence of a fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Agriculture: Development of Herbicides and Insecticides
The fluorinated structure of this compound suggests its utility in the synthesis of herbicides and insecticides. Fluorinated compounds are known for their enhanced activity and selectivity, which can be leveraged to develop more efficient and environmentally friendly agricultural chemicals .
Material Science: Fluorinated Compound Synthesis
In material science, the compound’s ability to introduce fluorine atoms into other molecules is invaluable. Fluorinated compounds have applications in creating high-performance materials due to their thermal stability and resistance to solvents and acids .
Environmental Science: Analytical Standards for Pollutant Detection
The compound could serve as an analytical standard in environmental science. Its unique structure allows for the development of sensitive detection methods for pollutants, aiding in environmental monitoring and assessment .
Biochemistry: Study of Enzyme-Substrate Interactions
Biochemists could use this compound to study enzyme-substrate interactions, particularly in enzymes that process similar ring structures. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .
Organic Synthesis: Advanced Intermediate for Complex Molecules
As an advanced intermediate, this compound can be used to synthesize complex organic molecules. Its reactive sites allow for multiple functionalization pathways, which can be exploited to create a diverse array of synthetic targets .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBUAXIVQCKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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